molecular formula C15H23N5O3 B2644511 8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577998-86-8

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2644511
CAS No.: 577998-86-8
M. Wt: 321.381
InChI Key: HDAUFGWOZQMXPQ-UHFFFAOYSA-N
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Description

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core undergoes alkylation with 3-ethoxypropylamine and 2-methylallyl bromide under basic conditions.

    Methylation: The intermediate product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted purine derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.

Medicine

Medically, this compound has potential applications in drug development. Its structural similarity to natural purines makes it a candidate for designing inhibitors or modulators of purine-related enzymes.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers with specific properties, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which 8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic or inhibit natural purines, affecting pathways like nucleotide synthesis or signal transduction. Its specific binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A natural purine nucleoside involved in energy transfer and signaling.

Uniqueness

What sets 8-((3-ethoxypropyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike caffeine or theophylline, this compound has additional functional groups that can be exploited for targeted chemical reactions or biological interactions.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-5-23-8-6-7-16-14-17-12-11(20(14)9-10(2)3)13(21)18-15(22)19(12)4/h2,5-9H2,1,3-4H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUFGWOZQMXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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